[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate
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Overview
Description
[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is a complex organic compound with a unique structure This compound is part of the steroid ester family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Esterification: The reaction of the steroid with pentanoic acid to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is used as a precursor for synthesizing more complex molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or hormone-regulating properties, making them candidates for drug development.
Industry
In the industrial sector, this compound and its derivatives are used in the production of pharmaceuticals, cosmetics, and other chemical products. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Testosterone propionate
- Estradiol valerate
- Progesterone acetate
Comparison
[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is unique in its specific ester linkage and the presence of a pentanoate group
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development may unlock new applications and enhance our understanding of this fascinating compound.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19+,20+,23-/m0/s1 |
InChI Key |
FQLHSYGNONSVOX-VAWZGJIGSA-N |
Isomeric SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@]4([C@@H]([C@@H]3CC2)CCC4=O)C |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
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